![molecular formula C20H18BrNO4S2 B2451457 2-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide CAS No. 946242-62-2](/img/structure/B2451457.png)
2-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide
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Description
2-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide, also known as BVT.743 or RVX-208, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of molecules known as BET inhibitors, which have been shown to modulate gene expression by targeting bromodomain and extraterminal (BET) proteins.743.
Scientific Research Applications
Radioligand Development
Cardoso and Pradelles (1982) described the preparation of a radioligand similar to 2-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide for the radioimmunoassay of sulpiride-related compounds. This compound was developed with a higher specific radioactivity, indicating potential application in radiolabeling and imaging studies (Cardoso & Pradelles, 1982).
Antifungal Activity
Ienascu et al. (2018) synthesized derivatives of a similar compound, demonstrating significant antifungal activity against various phytopathogenic fungi and yeasts. These derivatives were tested using the disc diffusion method, highlighting the potential of such compounds in developing new antifungal agents (Ienascu et al., 2018).
Receptor Antagonist Research
Morton et al. (2011) studied a compound structurally related to 2-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide, identifying it as a selective antagonist of cholecystokinin 2 (CCK2) receptors. This research is pivotal in understanding the pharmacokinetics and pharmacodynamics of such compounds, potentially guiding the development of new drugs for gastrointestinal disorders (Morton et al., 2011).
properties
IUPAC Name |
2-bromo-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4S2/c1-26-14-8-10-15(11-9-14)28(24,25)19(18-7-4-12-27-18)13-22-20(23)16-5-2-3-6-17(16)21/h2-12,19H,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWBQQNZRGWINK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2Br)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide |
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